molecular formula C23H15N3O3S B11594514 (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11594514
M. Wt: 413.4 g/mol
InChI Key: LBFUDEINNFVSMR-MOSHPQCFSA-N
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Description

The compound (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-phenyl-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is a complex organic molecule that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-phenyl-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the acetylphenyl group. The triazolo-thiazole core is then constructed through cyclization reactions. The final step involves the formation of the methylene bridge, which is achieved under specific reaction conditions, such as the use of strong bases or catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the process is crucial for industrial applications, and methods to minimize waste and improve efficiency are often employed .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the acetyl group.

    Reduction: Reduction reactions can target the carbonyl groups present in the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles like amines and thiols are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the acetyl group can yield alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

The compound has shown promise in medicinal chemistry as a potential drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-phenyl-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-2-phenyl-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one
  • (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenyl-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one

Uniqueness

The uniqueness of (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-phenyl-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C23H15N3O3S

Molecular Weight

413.4 g/mol

IUPAC Name

(5Z)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H15N3O3S/c1-14(27)15-7-9-16(10-8-15)19-12-11-18(29-19)13-20-22(28)26-23(30-20)24-21(25-26)17-5-3-2-4-6-17/h2-13H,1H3/b20-13-

InChI Key

LBFUDEINNFVSMR-MOSHPQCFSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5)S3

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5)S3

Origin of Product

United States

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